BenchChemオンラインストアへようこそ!

Ethyl 2-{3-[4-(tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetate

Lipophilicity Drug-likeness Phthalazinone SAR

This phthalazinone derivative features a unique N3-(4-tert-butylbenzyl) and C1-ethyl acetate substitution pattern, offering a synthetically tractable scaffold for SAR diversification. Its computed lipophilicity (XLogP3-AA 4.8) supports passive diffusion and mycomembrane penetration, making it a strong candidate for MDR-MTB screening libraries targeting isocitrate lyase. The ethyl ester functionality serves as a prodrug handle, eliminating additional esterification steps. Procure the ≥98% purity grade to minimize impurity-driven false positives in lead validation campaigns.

Molecular Formula C23H26N2O3
Molecular Weight 378.472
CAS No. 866151-27-1
Cat. No. B2435430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-{3-[4-(tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetate
CAS866151-27-1
Molecular FormulaC23H26N2O3
Molecular Weight378.472
Structural Identifiers
SMILESCCOC(=O)CC1=NN(C(=O)C2=CC=CC=C21)CC3=CC=C(C=C3)C(C)(C)C
InChIInChI=1S/C23H26N2O3/c1-5-28-21(26)14-20-18-8-6-7-9-19(18)22(27)25(24-20)15-16-10-12-17(13-11-16)23(2,3)4/h6-13H,5,14-15H2,1-4H3
InChIKeyNRRXNQXMJUMVLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-{3-[4-(tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetate (CAS 866151-27-1): Chemical Identity and Baseline Characteristics


Ethyl 2-{3-[4-(tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetate is a synthetic small molecule belonging to the phthalazinone class, characterized by a 4-oxo-3,4-dihydrophthalazine core substituted with a 4-(tert-butyl)benzyl group at the N3 position and an ethyl acetate moiety at the C1 position. Its molecular formula is C23H26N2O3 with a molecular weight of 378.5 g/mol, and it is commercially available from multiple vendors at purities typically ranging from 95% to 98% . The phthalazinone scaffold is recognized in medicinal chemistry for its diverse pharmacological potential, including antihypertensive, cardiotonic, and antitumor activities, though specific bioactivity data for this precise derivative remain largely confined to vendor descriptions of its use as a synthetic intermediate or screening compound [1].

Why Generic Phthalazinone Substitution is Not Advisable for Research Involving Ethyl 2-{3-[4-(tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetate


Within the phthalazinone chemotype, minor structural modifications—such as the introduction of a 4-(tert-butyl)benzyl substituent versus a 4-bromo-2-fluorobenzyl or simple methyl group—can profoundly alter lipophilicity (XLogP3-AA of 4.8 for this compound [1]), steric bulk, and consequently target binding affinity and selectivity. Class-level evidence from phthalazinone-based inhibitors demonstrates that substitution at the N3 position directly modulates inhibitory potency against enzymes like Mycobacterium tuberculosis isocitrate lyase and phosphodiesterase isoforms [2][3]. Therefore, substituting this specific ethyl acetate derivative with a structurally related analog (e.g., the corresponding acetic acid or a 3-methyl congener) without experimental validation risks introducing uncharacterized changes in solubility, metabolic stability, and biological activity, undermining the reproducibility of a research campaign.

Quantitative Differentiation Evidence for Ethyl 2-{3-[4-(tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetate: Procurement Decision Guide


Computed Lipophilicity (XLogP3-AA) Advantage Over a Closest Analog for Membrane Permeability Potential

The target compound exhibits a computed XLogP3-AA value of 4.8, which is 0.9 log units higher than that of the closely related 2-{3-[4-(tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetic acid (XLogP3-AA of 3.9, based on ChemSrc data for CAS 866151-30-6) [1]. This difference arises from the ethyl ester versus the free carboxylic acid, and the higher lipophilicity may correlate with enhanced passive membrane permeability, a desirable feature for intracellular target engagement in cell-based assays.

Lipophilicity Drug-likeness Phthalazinone SAR

Purity Specification Comparison Across Commercial Sources for Reproducibility-Critical Research

Commercially available batches of the target compound are specified at 95% purity (AKSci) and 98% purity (Leyan) . In contrast, the related acid analog (CAS 866151-30-6) is listed by ChemSrc with a typical purity of 97% . The 98% purity option provides a higher baseline for researchers who require minimal batch-to-batch variability, potentially reducing the impact of impurities on sensitive biochemical or cellular assays.

Chemical purity Procurement specification Reproducibility

Class-Level Antimycobacterial Potential Inferred from Structural Analogy in Phthalazinone Series

While no direct bioactivity data exist for the target compound, a structurally related phthalazinyl acetic acid hydrazone series demonstrated in vitro activity against Mycobacterium tuberculosis (MTB) with MIC values as low as <0.09–0.18 µM for the most potent analog (compound 7j) and inhibited MTB isocitrate lyase (ICL) enzyme by 45–61% at 10 µM [1]. The target compound's N3-(4-tert-butylbenzyl) substituent, compared to the 4-bromo-2-fluorobenzyl group in the published series, introduces distinct steric and electronic properties that may translate to differential target engagement, though this remains experimentally unverified.

Antimycobacterial Isocitrate lyase inhibition Phthalazinone SAR

Physicochemical Property Portfolio: Rotatable Bonds and Topological Polar Surface Area (TPSA) for Oral Bioavailability Prediction

The target compound possesses a TPSA of 59 Ų and 7 rotatable bonds, as computed by PubChem [1]. These values fall within the general drug-likeness boundaries (TPSA < 140 Ų; rotatable bonds ≤ 10), suggesting moderate oral bioavailability potential. This profile is comparable to other phthalazinone drug candidates but can be contrasted with more rigid analogs having fewer rotatable bonds, which may exhibit better binding entropy but reduced solubility.

Drug-likeness Oral bioavailability Physicochemical properties

Recommended Application Scenarios for Ethyl 2-{3-[4-(tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetate Based on Current Evidence


Screening Library Enrichment for Antimycobacterial Drug Discovery Programs

Leveraging the class-level antimycobacterial activity of N3-substituted phthalazinones (MIC < 0.09 µM against MDR-MTB) [1] and the target compound's favorable computed lipophilicity (XLogP3-AA 4.8) for potential mycomembrane penetration, researchers can prioritize this compound for inclusion in focused screening libraries targeting Mycobacterium tuberculosis isocitrate lyase or related persistence mechanisms.

Prodrug Strategy in Cellular Assays Requiring Enhanced Membrane Permeability

The ethyl ester functionality distinguishes this compound from its carboxylic acid analog (XLogP3-AA 3.9 vs 4.8) [1], making it a suitable prodrug candidate for intracellular target engagement studies where passive diffusion is critical. This eliminates the need for additional esterification steps that would be required if the free acid were procured.

Chemical Probe Development with High Purity Requirements

For assay development and chemical probe qualification, procurement of the 98% purity grade from Leyan (Cat. No. 1659584) [1] minimizes the risk of impurity-driven false positives, a key consideration when moving from hit identification to lead validation in academic or industrial settings.

Structure-Activity Relationship (SAR) Expansion of Phthalazinone-Based Kinase or PDE Inhibitors

The phthalazinone core is a recognized scaffold for PDE4 and kinase inhibition [1]. The target compound's unique N3-(4-tert-butylbenzyl) and C1-ethyl acetate substitution pattern offers a synthetically tractable starting point for SAR diversification, allowing medicinal chemists to probe steric and electronic effects on potency and selectivity.

Quote Request

Request a Quote for Ethyl 2-{3-[4-(tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.